1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring, an oxadiazole ring, and various substituted phenyl groups
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxadiazole ring and the substitution of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
This compound derivatives: These compounds may have different substituents on the phenyl rings, leading to variations in their chemical and biological properties.
Other triazole-oxadiazole compounds: Compounds with similar core structures but different substituents can be compared to highlight the unique features of this compound. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may differ significantly from those of related compounds.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-6-8-12(9-7-10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-5-3-4-13(19)11(14)2/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBMHWQZSJZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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